The Trajectory of Dalpiciclib (SHR6390): From Discovery to Clinical Validation
The Trajectory of Dalpiciclib (SHR6390): From Discovery to Clinical Validation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Dalpiciclib (SHR6390) is a novel, orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] Developed by Jiangsu Hengrui Medicine Co., Ltd., it represents a significant advancement in the landscape of targeted cancer therapies, particularly for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer.[3] By targeting the core machinery of the cell cycle, Dalpiciclib effectively induces G1 phase arrest, thereby inhibiting the proliferation of cancer cells.[4] This technical guide provides a comprehensive overview of the discovery and development timeline of Dalpiciclib, detailing key preclinical and clinical milestones, experimental methodologies, and quantitative data.
Discovery and Preclinical Development
The journey of Dalpiciclib began with the identification of SHR6390 as a potent and selective dual inhibitor of CDK4 and CDK6. Preclinical investigations were designed to characterize its mechanism of action, evaluate its anti-tumor efficacy in various cancer models, and establish a preliminary safety profile.
In Vitro Efficacy
A battery of in vitro studies demonstrated the potent anti-proliferative activity of Dalpiciclib across a panel of human cancer cell lines.
Table 1: In Vitro IC50 Values of Dalpiciclib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| CDK4 | - | 12.4 | [1] |
| CDK6 | - | 9.9 | [1] |
| Eca 109 | Esophageal Squamous Cell Carcinoma | Sensitive (exact value not specified) | [5] |
| Eca 9706 | Esophageal Squamous Cell Carcinoma | Resistant (exact value not specified) | [5] |
| KYSE-510 | Esophageal Squamous Cell Carcinoma | Data not specified | [5] |
| MCF7 | Breast Cancer | 115.4 | [5] |
| MCF7/TR (Tamoxifen-Resistant) | Breast Cancer | 229.5 | [5] |
| BT-474/T (Trastuzumab-Resistant) | Breast Cancer | 210.7 | [5] |
Cell Proliferation Assay:
-
Cell Lines and Culture: Human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells were seeded in 96-well plates and treated with escalating concentrations of Dalpiciclib (e.g., 0-4 μM or 0-10 μM) for a specified duration (e.g., 72 hours or 6 days).[5]
-
Viability Assessment: Cell viability was determined using standard methods such as the MTT or CellTiter-Glo assay.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Western Blot Analysis of Phosphorylated Retinoblastoma Protein (pRb):
-
Cell Lysis: Treated cells were lysed to extract total protein.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were probed with primary antibodies against pRb (e.g., Ser780) and total Rb, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Efficacy
The anti-tumor activity of Dalpiciclib was further evaluated in various human tumor xenograft models.
Table 2: Summary of In Vivo Xenograft Studies
| Xenograft Model | Cancer Type | Animal Model | Treatment Regimen | Key Findings | Reference |
| COLO 205 | Colon Cancer | Balb/cA-nude mice | 37.5, 75, 150 mg/kg, oral gavage, once daily | Dose-dependent tumor growth inhibition. At 150 mg/kg, regression of all tumor xenografts was observed. | [6] |
| U-87 MG | Glioblastoma | Balb/cA-nude mice | 37.5, 75, 150 mg/kg, oral gavage, once daily | Dose-dependent tumor growth inhibition. At 150 mg/kg, regression of all tumor xenografts was observed. | [6] |
| ES-2 | Ovarian Cancer | Not specified | Not specified | Not specified | [1] |
| MCF7/ARO | Breast Cancer | Nude mice | 75, 150 mg/kg, oral gavage, once daily | Dose-dependent tumor growth inhibition. | [6] |
| ESCC Xenografts | Esophageal Squamous Cell Carcinoma | Not specified | 150 mg/kg, oral gavage, once weekly for 3 weeks | Showed anti-tumor activity. Synergistic effects with paclitaxel or cisplatin. | [5] |
Human Tumor Xenograft Model:
-
Animal Model: Female athymic nude mice (e.g., Balb/cA) were used.
-
Tumor Implantation: Human tumor cells were subcutaneously injected into the flanks of the mice.
-
Treatment Administration: Once tumors reached a palpable size, mice were randomized into treatment and control groups. Dalpiciclib was administered orally via gavage at specified doses and schedules.[5]
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Toxicity Assessment: Animal body weight and general health were monitored throughout the study.
Clinical Development
The clinical development of Dalpiciclib has progressed through a series of well-designed clinical trials, primarily focusing on patients with advanced breast cancer.
Phase I: Dose Escalation and Safety (NCT02684266)
This first-in-human, open-label, dose-escalation study was conducted in Chinese patients with advanced breast cancer to determine the maximum tolerated dose (MTD), recommended Phase II dose (RP2D), and to evaluate the safety, pharmacokinetics, and preliminary anti-tumor activity of Dalpiciclib.[7][8]
Table 3: Key Data from the Phase I Trial (NCT02684266)
| Parameter | Value | Reference |
| Patient Population | 40 Chinese patients with HR+/HER2- advanced breast cancer | [7] |
| Dose Escalation | 25 mg to 175 mg, once daily, 3 weeks on/1 week off | [7] |
| MTD | Not reached | [7] |
| RP2D | 150 mg once daily, 3 weeks on/1 week off | [8] |
| Disease Control Rate (DCR) at 150 mg | 80.0% (95% CI: 44.4–97.5) | [8] |
| Median PFS at 150 mg | 8.4 months (95% CI: 2.1–not reached) | [8] |
| Most Common Grade 3/4 AEs | Neutropenia (52.5%), Leukopenia (35.0%) | [8] |
Study Design:
-
A standard 3+3 dose-escalation design was employed.
-
Patients received a single dose of Dalpiciclib in the first week, followed by continuous daily dosing for three weeks, and a one-week rest period in a 28-day cycle.[8]
Phase Ib: Combination Therapy (NCT03481998)
This multicenter, open-label, multi-cohort Phase Ib trial evaluated the safety and tolerability of Dalpiciclib in combination with letrozole/anastrozole or fulvestrant in patients with HR+/HER2- advanced breast cancer.[9]
Table 4: Efficacy Results from the Phase Ib Trial (NCT03481998) with Dalpiciclib 150 mg
| Combination Therapy | Patient Population | ORR | Median PFS | Reference |
| + Letrozole/Anastrozole | Untreated for advanced disease | 67.6% (95% CI 49.5–82.6) | 24.1 months (95% CI 16.9–46.0) | [9] |
| + Fulvestrant | Progressing after endocrine therapy | 53.3% (95% CI 26.6–78.7) | 16.7 months (95% CI 1.9–24.1) | [9] |
Phase III: Pivotal Trials
This randomized, double-blind, placebo-controlled Phase III trial investigated the efficacy and safety of Dalpiciclib plus fulvestrant in patients with HR+/HER2- advanced breast cancer who had relapsed or progressed on prior endocrine therapy.[2][10][11]
Table 5: Key Results from the DAWNA-1 Trial
| Endpoint | Dalpiciclib + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (95% CI) | p-value | Reference |
| Median PFS (months) | 15.7 | 7.2 | 0.42 (0.31–0.58) | < 0.0001 | [11] |
| ORR | 27.0% | 20.0% | - | - | [11] |
| Most Common Grade 3/4 AEs | Neutropenia (84.2%), Leukopenia (62.1%) | - | - | - | [10] |
This randomized, double-blind, placebo-controlled Phase III trial evaluated Dalpiciclib in combination with letrozole or anastrozole as a first-line treatment for patients with HR+/HER2- advanced breast cancer.[12][13]
Table 6: Key Results from the DAWNA-2 Trial
| Endpoint | Dalpiciclib + Letrozole/Anastrozole | Placebo + Letrozole/Anastrozole | Hazard Ratio (95% CI) | p-value | Reference |
| Median PFS (months) | 30.6 | 18.2 | 0.51 (0.38-0.69) | < 0.0001 | [13] |
| ORR (Investigator Assessed) | 57.4% | 47.7% | - | 0.0233 | [13] |
| Most Common Grade 3/4 AEs | Neutropenia, Leukopenia | - | - | - | [13] |
Mechanism of Action: The CDK4/6 Signaling Pathway
Dalpiciclib exerts its anti-tumor effect by inhibiting the CDK4/6-Cyclin D-Rb-E2F signaling pathway, a critical regulator of the G1-S phase transition of the cell cycle.
Caption: Dalpiciclib inhibits CDK4/6, preventing Rb phosphorylation and cell cycle progression.
Conclusion
Dalpiciclib (SHR6390) has demonstrated a robust and consistent anti-tumor profile from preclinical studies through to large-scale Phase III clinical trials. Its development timeline showcases a systematic and successful progression, establishing it as a valuable therapeutic option for patients with HR+/HER2- advanced breast cancer. The comprehensive data gathered to date underscores its efficacy and manageable safety profile, solidifying its place within the armamentarium of CDK4/6 inhibitors. Further research will likely explore its potential in other cancer types and in combination with other novel agents.
References
- 1. A phase 1 study of dalpiciclib, a cyclin-dependent kinase 4/6 inhibitor in Chinese patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. esmo.org [esmo.org]
- 3. Advancements in Dalpiciclib for the Treatment of Breast Cancer Patients: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A mass balance study of [14C]SHR6390 (dalpiciclib), a selective and potent CDK4/6 inhibitor in humans [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical characterization of SHR6390, a novel CDK 4/6 inhibitor, in vitro and in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. A phase 1 study of dalpiciclib, a cyclin-dependent kinase 4/6 inhibitor in Chinese patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dalpiciclib in combination with letrozole/anastrozole or fulvestrant in HR-positive and HER2-negative advanced breast cancer: results from a phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dalpiciclib or placebo plus fulvestrant in hormone receptor-positive and HER2-negative advanced breast cancer: a randomized, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. Dalpiciclib plus letrozole or anastrozole versus placebo plus letrozole or anastrozole as first-line treatment in patients with hormone receptor-positive, HER2-negative advanced breast cancer (DAWNA-2): a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
